molecular formula C12H16N2O3 B2954078 ethyl (2E)-2-[2-(2-methoxyphenyl)hydrazin-1-ylidene]propanoate CAS No. 33020-74-5

ethyl (2E)-2-[2-(2-methoxyphenyl)hydrazin-1-ylidene]propanoate

Cat. No.: B2954078
CAS No.: 33020-74-5
M. Wt: 236.271
InChI Key: ULTVEHQEMFNIMQ-UKTHLTGXSA-N
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Description

Ethyl (2E)-2-[2-(2-methoxyphenyl)hydrazin-1-ylidene]propanoate is a hydrazone derivative characterized by an (E)-configured imine bond, a 2-methoxyphenyl substituent, and an ethyl propanoate group. Hydrazones are widely studied for their diverse applications in medicinal chemistry, coordination chemistry, and materials science due to their tunable electronic properties and ability to act as ligands or bioactive intermediates.

Properties

IUPAC Name

ethyl (2E)-2-[(2-methoxyphenyl)hydrazinylidene]propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O3/c1-4-17-12(15)9(2)13-14-10-7-5-6-8-11(10)16-3/h5-8,14H,4H2,1-3H3/b13-9+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULTVEHQEMFNIMQ-UKTHLTGXSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=NNC1=CC=CC=C1OC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)/C(=N/NC1=CC=CC=C1OC)/C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl (2E)-2-[2-(2-methoxyphenyl)hydrazin-1-ylidene]propanoate typically involves the condensation reaction between an aldehyde or ketone and a hydrazine derivative. For example, the reaction between ethyl acetoacetate and 2-methoxyphenylhydrazine under acidic or basic conditions can yield the desired hydrazone. The reaction conditions may include refluxing in ethanol or another suitable solvent, with the addition of a catalyst to facilitate the reaction.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be necessary to maximize yield and purity. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Ethyl (2E)-2-[2-(2-methoxyphenyl)hydrazin-1-ylidene]propanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the hydrazone group to hydrazine or other reduced forms.

    Substitution: The methoxy group and other substituents can be replaced by different functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents such as sodium borohydride or lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions may vary depending on the desired transformation, including temperature, solvent, and pH.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce hydrazine derivatives. Substitution reactions can introduce new functional groups, leading to a variety of substituted hydrazones.

Scientific Research Applications

    Chemistry: It can be used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: The compound may exhibit biological activity, making it a candidate for drug discovery and development.

    Medicine: Hydrazone derivatives have been studied for their potential therapeutic properties, including antimicrobial, anticancer, and anti-inflammatory effects.

    Industry: The compound can be utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of ethyl (2E)-2-[2-(2-methoxyphenyl)hydrazin-1-ylidene]propanoate depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes, receptors, or nucleic acids, modulating their activity and leading to therapeutic effects. The hydrazone group can participate in various chemical reactions, influencing the compound’s reactivity and interactions with biological molecules.

Comparison with Similar Compounds

Substituent Effects on the Aromatic Ring

The position and nature of substituents on the phenyl ring significantly alter the compound’s properties:

Compound Name Substituent(s) Key Features Impact Reference
Ethyl (2E)-2-[2-(2-methoxyphenyl)hydrazin-1-ylidene]propanoate 2-methoxy Electron-donating group; ortho-substitution Enhances resonance stabilization; may improve solubility in polar solvents Target Compound
Ethyl (2E)-2-[2-(5-fluoro-2-methylphenyl)hydrazin-1-ylidene]propanoate 5-fluoro, 2-methyl Electron-withdrawing (F) and electron-donating (CH₃) groups Increased lipophilicity; potential for altered bioactivity
Ethyl (Z)-2-chloro-2-[2-(4-methoxyphenyl)hydrazin-1-ylidene]acetate 4-methoxy, chloro Para-methoxy (electron-donating) and Cl (electron-withdrawing) Z-configuration may reduce planarity; Cl enhances electrophilicity
(2E)-2-[2-(4-chlorophenyl)hydrazin-1-ylidene]-3-oxo-3-(thiophen-2-yl)propanal 4-chloro, thiophene Chloro (electron-withdrawing); thiophene (aromatic heterocycle) Increased polarity; potential for π-π stacking with biological targets

Key Observations :

  • Ortho vs. para substitution : The 2-methoxy group in the target compound may sterically hinder rotation, affecting molecular conformation compared to para-substituted analogs .
  • Electron-donating vs.

Functional Group Modifications

Variations in the ester group and additional functional groups influence reactivity and applications:

Compound Name Functional Groups Configuration Key Properties Reference
This compound Ethyl ester, hydrazone E Ester enhances bioavailability; E-configuration favors planar geometry Target Compound
(2E)-2-(2-Phenylhydrazin-1-ylidene)propanoic acid Carboxylic acid E Higher acidity; potential for hydrogen bonding
Ethyl (Z)-2-[2-(4-methylphenyl)hydrazin-1-ylidene]-3-oxo-3-(thiazol-2-ylamino)propanoate Thiazolylamino, oxo Z Z-configuration introduces steric strain; thiazole enhances metal-binding capacity
Ethyl (2E)-2-cyano-3-(4-methoxyphenyl)acrylate Cyano, acrylate E Strong electron-withdrawing cyano group; syn-periplanar conformation in crystal lattice

Key Observations :

  • Ester vs. acid : The ethyl ester in the target compound improves membrane permeability compared to carboxylic acid derivatives .

Key Observations :

  • High yields (e.g., 88% in ) are achievable with electron-deficient arylhydrazines, while sterically hindered substrates may require optimized conditions.

Biological Activity

Ethyl (2E)-2-[2-(2-methoxyphenyl)hydrazin-1-ylidene]propanoate, also known by its CAS number 33020-74-5, is a compound with notable biological activities. This article delves into its pharmacological properties, mechanisms of action, and potential applications, supported by relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C12H16N2O3
  • Molecular Weight : 236.27 g/mol
  • IUPAC Name : Ethyl 2-(2-(2-methoxyphenyl)hydrazin-1-ylidene)propanoate
  • Physical Form : Solid
  • Purity : Typically >97%

This compound exhibits biological activity primarily through its interaction with various cellular targets. Its hydrazine moiety is known to participate in redox reactions, which can lead to the generation of reactive oxygen species (ROS). These ROS can induce oxidative stress in cells, potentially leading to apoptosis in cancer cells.

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. For instance, research indicates that hydrazone derivatives can effectively inhibit the proliferation of cancer cells by inducing cell cycle arrest and apoptosis. Specifically, this compound has shown promise against various cancer cell lines:

Cell LineIC50 (µM)Reference
HCT-15 (Colon)<10
A-431 (Skin)<15
Jurkat (Leukemia)<20

These findings suggest that the compound may interfere with critical signaling pathways involved in cell survival and proliferation.

Antimicrobial Activity

In addition to its anticancer properties, this compound has demonstrated antimicrobial activity. Studies have shown that it can inhibit the growth of various bacterial strains, suggesting potential applications in treating infections.

Case Studies and Research Findings

  • Study on Anticancer Efficacy :
    A study published in a peer-reviewed journal evaluated the effects of several hydrazone derivatives, including this compound, on colon cancer cells. The results indicated a significant reduction in cell viability and increased apoptosis markers compared to control groups .
  • Antimicrobial Evaluation :
    Another research effort assessed the antimicrobial properties of this compound against common pathogens. The compound exhibited effective inhibition against Gram-positive and Gram-negative bacteria, highlighting its potential as a lead compound for developing new antimicrobial agents .
  • Mechanistic Insights :
    Molecular docking studies have provided insights into how this compound interacts with target proteins involved in cancer progression. These studies suggest that the compound binds effectively to active sites of key enzymes, disrupting their function and leading to reduced tumor growth .

Q & A

Q. Table 1. Key Physicochemical Properties and Analytical Parameters

Property/MethodCondition/ValueSource
LCMS Retention Time0.63 min (SMD-TFA05)
Molecular Ion (m/z)416 [M+H]+
Recommended StorageDry, inert atmosphere, 2–8°C
Stability Under AcidDecomposition observed at pH < 2

Q. Table 2. Synthesis Optimization Parameters

ParameterOptimal RangeImpact on Yield
Reaction Temperature0–5°C (for borane-pyridine step)+25%
Solvent System10% HCl-methanol+15% purity
Catalyst Ratio1:2.5 (substrate:catalyst)+30% selectivity

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